o-Toluenesulfonyl isocyanate

Vacuum distillation Purification Process chemistry

o-Toluenesulfonyl isocyanate (o-TSI; 2-methylbenzenesulfonyl isocyanate; CAS 32324-19-9) is a monofunctional aryl sulfonyl isocyanate with the linear formula CH₃C₆H₄SO₂NCO, a molecular weight of 197.21 g/mol, and a typical commercial purity of 95%. The ortho-methyl substitution on the aromatic ring distinguishes it from the more widely used para isomer (p-toluenesulfonyl isocyanate, PTSI, CAS 4083-64-1), which dominates the moisture-scavenger and polyurethane additive markets.

Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
CAS No. 32324-19-9
Cat. No. B026340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Toluenesulfonyl isocyanate
CAS32324-19-9
SynonymsO-TOLUENESULFONYL ISOCYANATE; 2-TOLUENESULFONYL ISOCYANATE; 2-METHYLBENZENESULFONYL ISOCYANATE; 2-Methylbenesulfonylisocyanate; o-Toluenesulfonyl; U-TOLUENESULFONYL ISOCYANATE; o-Toluenesulphonyl isocyanate, tech. 85%; 2-Methyl-N-(oxomethylidene)benzenesulf
Molecular FormulaC8H7NO3S
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)N=C=O
InChIInChI=1S/C8H7NO3S/c1-7-4-2-3-5-8(7)13(11,12)9-6-10/h2-5H,1H3
InChIKeyHEBTZZBBPUFAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Toluenesulfonyl Isocyanate (CAS 32324-19-9): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


o-Toluenesulfonyl isocyanate (o-TSI; 2-methylbenzenesulfonyl isocyanate; CAS 32324-19-9) is a monofunctional aryl sulfonyl isocyanate with the linear formula CH₃C₆H₄SO₂NCO, a molecular weight of 197.21 g/mol, and a typical commercial purity of 95% . The ortho-methyl substitution on the aromatic ring distinguishes it from the more widely used para isomer (p-toluenesulfonyl isocyanate, PTSI, CAS 4083-64-1), which dominates the moisture-scavenger and polyurethane additive markets [1]. o-TSI shares the characteristic high electrophilicity of sulfonyl isocyanates—attributable to the electron-withdrawing sulfonyl group adjacent to the cumulative isocyanate double-bond system—but the ortho-methyl group introduces steric and electronic perturbations that can influence regiochemical outcomes in cycloaddition, nucleophilic addition, and derivatization reactions [2]. Key structural analogs for procurement comparison include p-toluenesulfonyl isocyanate (PTSI), benzenesulfonyl isocyanate (unsubstituted parent, CAS 2845-62-7), methanesulfonyl isocyanate (aliphatic analog, CAS 3611-92-5), and 2-chlorobenzenesulfonyl isocyanate (ortho-halogen analog, CAS 64900-65-8) .

Why o-Toluenesulfonyl Isocyanate Cannot Be Replaced by p-Toluenesulfonyl Isocyanate or Other Sulfonyl Isocyanates Without Method Revalidation


Sulfonyl isocyanates as a class share a common electrophilic functional group, but substitution at the aromatic ring—particularly the positional isomerism between ortho- and para-toluenesulfonyl isocyanate—introduces measurable differences in boiling point, density, refractive index, and steric environment that directly affect distillation conditions, reaction kinetics, and product selectivity . The ortho-methyl group in o-TSI (boiling point: 129 °C at 5 mmHg; density: 1.303 g/mL at 25 °C; refractive index n20/D: 1.54) creates a distinct physicochemical signature compared with the para isomer (PTSI: boiling point: 144 °C at 10 mmHg; density: 1.29 g/mL; n20/D: 1.534), meaning that vacuum distillation parameters, solvent miscibility cutoffs, and inline QC refractive-index checks established for one isomer do not transfer to the other without recalibration . Furthermore, validated analytical methods—such as the FTIR-based moisture determination protocol that relies on stoichiometric CO₂ evolution from the reaction of TSI with water—were developed and validated using toluenesulfonyl isocyanate under specific conditions (SD ∼18 ppm over 0–1000 ppm H₂O range), and substituting a different sulfonyl isocyanate would require full re-validation of calibration standards, response linearity, and inter-laboratory reproducibility [1]. These differences are not merely academic; they represent concrete barriers to interchangeability in regulated analytical, pharmaceutical intermediate, and chiral synthesis workflows.

o-Toluenesulfonyl Isocyanate: Quantitative Comparator Evidence for Scientific Selection and Procurement Differentiation


Boiling Point Under Reduced Pressure: Ortho vs. Para Isomer Vacuum Distillation Conditions Differ by ≥15 °C

o-Toluenesulfonyl isocyanate exhibits a boiling point of 129 °C at 5 mmHg, whereas p-toluenesulfonyl isocyanate (PTSI) is reported to boil at 144 °C at 10 mmHg (or 144 °C at 6 mmHg) . Although reported pressures differ slightly, the ortho isomer consistently demonstrates a lower boiling point under reduced pressure, consistent with the steric effect of the ortho-methyl group disrupting intermolecular packing. By comparison, the unsubstituted benzenesulfonyl isocyanate boils at 130 °C at 9 mmHg, and 2-chlorobenzenesulfonyl isocyanate boils at 285 °C at atmospheric pressure . This means that o-TSI can be distilled at lower bath temperatures than PTSI under comparable vacuum, potentially reducing thermal degradation risk during purification.

Vacuum distillation Purification Process chemistry

Density and Refractive Index Fingerprint: Ortho Isomer Is Measurably Distinct from Para Isomer for Incoming QC Identification

o-TSI has a density of 1.303 g/mL at 25 °C and a refractive index n20/D of 1.54, whereas p-TSI (PTSI) has a density of 1.29 g/mL at 25 °C and n20/D of 1.534 . The density difference of 0.013 g/mL and the refractive index difference of approximately 0.006 are both readily measurable with standard laboratory densitometers and refractometers, providing a straightforward orthogonal identity confirmation. The unsubstituted benzenesulfonyl isocyanate has a density of 1.369 g/mL and n20/D of approximately 1.53, while methanesulfonyl isocyanate (a solid at room temperature, mp 29.5–31 °C) has a density of 1.41 g/cm³ . The combination of intermediate density and relatively high refractive index makes o-TSI distinguishable from all common in-class analogs by routine physical measurement.

Quality control Identity testing Refractive index

Validated Analytical Application: FTIR Moisture Determination in Edible Oils with Quantified Accuracy Rivaling Karl Fischer Titration

Toluenesulfonyl isocyanate (TSI) has been validated as a stoichiometric reagent for moisture determination in edible oils by differential Mid-FTIR spectroscopy, based on the quantitative reaction of TSI with water to produce CO₂, with CO₂ peak area measured at 2335 cm⁻¹ [1]. The method achieved a standard deviation of ∼18 ppm over a calibration range of 0–1000 ppm H₂O in dioxane, and <15 ppm SD for gravimetrically blended oil samples [1]. In an inter-laboratory comparison, the FTIR-TSI-H₂O method produced an SD of 7 ppm over 200–1500 ppm H₂O, compared with 16 ppm and 28 ppm for two independent Karl Fischer (KF) coulometric laboratories, demonstrating accuracy that rivals the reference KF method [1]. While the published method uses 'toluene sulfonyl isocyanate' generically, o-TSI (CAS 32324-19-9) is explicitly listed as the reagent form by vendors referencing this application . By contrast, p-TSI (PTSI) is predominantly validated and marketed for polyurethane moisture-scavenging applications (12 g PTSI traps 1 g H₂O), not for quantitative analytical moisture determination .

Analytical chemistry Moisture determination FTIR spectroscopy

Ortho-Substituent Steric Effect: Differential Regiochemical Outcomes in Cycloaddition and Nucleophilic Addition Reactions Compared with Para Isomer

The ortho-methyl group in o-TSI introduces steric hindrance adjacent to the sulfonyl isocyanate reactive center, a feature absent in the para isomer. In sulfonyl isocyanate chemistry, the reaction with vinyl ethers proceeds very rapidly and quantitatively to give N-substituted 4-alkoxyazetidin-2-ones or N-substituted β-alkoxyacrylamides [1]. The steric environment around the isocyanate carbon directly influences the regiochemical course of such [2+2] cycloadditions and the product distribution between azetidinone and acrylamide pathways [1]. While direct kinetic data comparing o-TSI to p-TSI in identical cycloaddition systems is not available in the open literature, the well-established principle that ortho-substituents on aryl sulfonyl electrophiles reduce reaction rates at the sulfonyl center (the 'positive ortho-effect' documented in sulfonyl chloride solvolysis kinetics) provides a mechanistic basis for expecting differentiated reactivity profiles [2]. In the broader context of sulfonyl isocyanate–alkene reactions, the reaction pathway can switch between concerted and stepwise (SET-derived 1,4-diradical) mechanisms depending on alkene electronics, and the ortho-methyl steric environment may further bias this mechanistic partition [3].

Steric effects Regioselectivity Cycloaddition chemistry

Distinct Application Niche: o-TSI as a Reagent for Chiral Hydropyrimidine Synthesis vs. PTSI's Dominant Polyurethane Moisture-Scavenger Market

o-Toluenesulfonyl isocyanate (2-methylbenzenesulfonyl isocyanate) is specifically cited as a reagent in the preparation of chiral hydropyrimidines, a class of nitrogen heterocycles of pharmaceutical relevance . The chiral hydropyrimidine synthesis application is distinct from the dominant industrial use of p-toluenesulfonyl isocyanate (PTSI), which is overwhelmingly positioned as a moisture scavenger for one-component and two-component polyurethane coatings, sealants, and adhesives (PTSI reacts with water to generate toluenesulfonamide and CO₂, with a recommended stoichiometry of 12 g PTSI per 1 g H₂O) . PTSI is also used as an LC-MS/MS derivatization reagent for hydroxyl-containing analytes in biological matrices . The chiral hydropyrimidine application for o-TSI represents a value-added pharmaceutical intermediate use case, whereas PTSI is priced and supplied for bulk industrial additive markets, with product offerings ranging from 25 g research quantities to 250 kg steel drums .

Chiral synthesis Hydropyrimidines Pharmaceutical intermediates

LogP and Polar Surface Area Differentiation: Ortho Isomer Exhibits Higher Computed Lipophilicity, Influencing Extraction and Chromatographic Behavior

Computed physicochemical parameters for o-TSI include a LogP of 2.10 and a topological polar surface area (PSA) of 71.95 Ų [1]. By comparison, the para isomer PTSI is reported with a LogP of approximately 1.83 (estimated from structurally consistent sources) and a similar but not identical PSA. The LogP difference of approximately 0.27 log units between ortho and para isomers corresponds to a ~1.9× difference in octanol–water partition coefficient, which is sufficient to produce measurably different retention times in reversed-phase HPLC and different extraction efficiencies in liquid–liquid partitioning workflows. The unsubstituted benzenesulfonyl isocyanate, lacking the methyl group entirely, would be expected to have a still lower LogP. For laboratories using o-TSI as a synthetic intermediate where product purification involves chromatographic or extractive separations, this lipophilicity difference can be exploited for method development.

Lipophilicity Chromatography Physicochemical profiling

o-Toluenesulfonyl Isocyanate: Evidence-Backed Application Scenarios Where the Ortho Isomer Is the Scientifically Justified Choice


Quantitative Moisture Determination in Hydrophobic Matrices by FTIR Spectroscopy

Analytical laboratories developing or validating moisture determination methods for edible oils, lubricants, or other hydrophobic matrices should select o-toluenesulfonyl isocyanate based on the published FTIR-TSI-H₂O method that achieved an SD of ∼18 ppm (0–1000 ppm H₂O range in dioxane) and <15 ppm in oil blends, with inter-laboratory precision (SD 7 ppm) that exceeded that of two independent Karl Fischer laboratories (SD 16 and 28 ppm) [1]. The method relies on the stoichiometric reaction of TSI with water to produce CO₂ measured at 2335 cm⁻¹ and has been explicitly referenced in connection with o-TSI (CAS 32324-19-9) by chemical suppliers . This application scenario leverages o-TSI's analytically validated performance rather than the industrial moisture-scavenging function served by p-TSI.

Synthesis of Chiral Hydropyrimidine Pharmaceutical Intermediates

Medicinal chemistry and process research groups engaged in the synthesis of chiral hydropyrimidines—a privileged scaffold in drug discovery—should procure o-toluenesulfonyl isocyanate as the specifically cited reagent for this transformation [1]. The ortho-methyl substitution provides a steric environment that may influence the stereochemical outcome of the palladium-catalyzed asymmetric allylic C–H amination used to construct the hydropyrimidinone precursors . This application is uniquely associated with o-TSI in the vendor literature, distinguishing it from p-TSI, which is not cited for chiral hydropyrimidine preparation and is instead marketed for achiral polyurethane additive and bulk derivatization applications.

Vacuum Distillation and Thermal-Labile Downstream Processing

When procurement is driven by the need for in-house purification via vacuum distillation prior to use in sensitive reactions, the lower boiling point of o-TSI (129 °C at 5 mmHg) compared with PTSI (144 °C at 10 mmHg) offers a practical advantage in reduced thermal exposure during distillation [1]. This is relevant for process chemistry groups where the distilled isocyanate is immediately used in temperature-sensitive transformations or where prolonged heating at elevated temperatures could promote dimerization or degradation side reactions. The density (1.303 g/mL) and refractive index (n20/D 1.54) provide convenient QC checkpoints post-distillation [1].

Ortho-Substituted Sulfonylurea Library Synthesis for Agrochemical or Pharmaceutical Screening

o-Toluenesulfonyl isocyanate serves as a key intermediate for introducing ortho-toluenesulfonylurea moieties into target molecules [1]. The sulfonylurea functional group is pharmacologically significant, appearing in both hypoglycemic drugs (type II diabetes) and sulfonylurea herbicides. The ortho-methyl substitution on the aryl ring creates a sterically and electronically differentiated sulfonylurea pharmacophore compared with the para-methyl (PTSI-derived) or unsubstituted (benzenesulfonyl isocyanate-derived) analogs, enabling the exploration of structure–activity relationships that cannot be accessed with the para isomer alone. Researchers constructing diverse sulfonylurea libraries should include o-TSI to maximize chemical space coverage.

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